N-Methyl-4-phenyl-4-piperidinamine
Overview
Description
N-Methyl-4-phenyl-4-piperidinamine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
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Biological Activity
N-Methyl-4-phenyl-4-piperidinamine (MPPP) is a compound with significant biological activity, primarily noted for its analgesic properties and its role in neuropharmacology. This article delves into its synthesis, pharmacological effects, and various studies that elucidate its biological mechanisms.
Chemical Structure and Synthesis
This compound is structurally related to piperidine derivatives, which are known for their diverse pharmacological activities. The synthesis of MPPP typically involves the alkylation of piperidine derivatives with methyl and phenyl groups, leading to compounds that exhibit potent opioid-like effects. The compound can be synthesized through various methods, often starting from piperidine or its derivatives and introducing the methyl and phenyl substituents via nucleophilic substitution reactions.
Analgesic Activity
MPPP has been shown to possess significant analgesic properties, comparable to those of established opioids. In studies evaluating its efficacy, MPPP demonstrated high affinity for μ-opioid receptors, which are critical in mediating pain relief.
- IC50 Values : Research indicates that MPPP exhibits an IC50 value in the low nanomolar range, suggesting potent activity against opioid receptors. For instance, fentanyl-related compounds, including MPPP, showed μ-receptor affinities significantly higher than morphine, with IC50 values reported around for some derivatives .
Neurotoxicity and Parkinson's Disease Models
MPPP is also recognized for its role in neurotoxic studies, particularly concerning Parkinson's disease. It is metabolized into 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.
- Mechanism of Action : MPP+ induces oxidative stress and mitochondrial dysfunction, leading to cell death in neuronal cultures. This mechanism has made MPPP a valuable tool in the study of Parkinson's disease pathogenesis .
Case Studies and Research Findings
- Analgesic Efficacy : A comparative study of various fentanyl analogs highlighted that MPPP and its derivatives exhibited analgesic effects with a duration comparable to fentanyl but with differing potency levels depending on the structural modifications .
- Neurotoxic Effects : In animal models, administration of MPPP resulted in significant dopaminergic neuron loss, mirroring symptoms of Parkinson's disease. This effect was attributed to the selective uptake of MPP+ by dopamine transporters .
- Behavioral Studies : Research involving treadmill exercise on animals treated with MPPP showed potential neuroprotective effects against the cognitive decline associated with neuroinflammation .
Table 1: Pharmacological Profile of this compound
Property | Value |
---|---|
μ-Receptor Affinity (IC50) | |
δ-Receptor Affinity | Low |
κ-Receptor Affinity | Almost inactive |
Neurotoxic Metabolite | 1-Methyl-4-phenylpyridinium (MPP+) |
Table 2: Comparison of Analgesic Potency
Compound | ED50 (mg/kg) | Duration of Action (min) |
---|---|---|
Fentanyl | 0.0048 | 35 |
MPPP | Variable | Comparable to fentanyl |
Properties
IUPAC Name |
N-methyl-4-phenylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-13-12(7-9-14-10-8-12)11-5-3-2-4-6-11/h2-6,13-14H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORMPYQLQRCWRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCNCC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431038 | |
Record name | N-METHYL-4-PHENYL-4-PIPERIDINAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182621-56-3 | |
Record name | N-METHYL-4-PHENYL-4-PIPERIDINAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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